molecular formula C9H15NO4 B15226744 dimethyl (2R,3S)-piperidine-2,3-dicarboxylate

dimethyl (2R,3S)-piperidine-2,3-dicarboxylate

Cat. No.: B15226744
M. Wt: 201.22 g/mol
InChI Key: PSWDQUVZEXSBST-NKWVEPMBSA-N
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Description

Dimethyl (2R,3S)-piperidine-2,3-dicarboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and contains two ester functional groups. The stereochemistry of this compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2R,3S)-piperidine-2,3-dicarboxylate typically involves the reaction of piperidine derivatives with dimethyl oxalate under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of dimethyl oxalate to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2R,3S)-piperidine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Dimethyl (2R,3S)-piperidine-2,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of dimethyl (2R,3S)-piperidine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2R,3S)-2,3-dibromosuccinate: Another chiral compound with similar ester functional groups.

    Dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: A derivative of norbornene with comparable stereochemistry.

Uniqueness

Dimethyl (2R,3S)-piperidine-2,3-dicarboxylate is unique due to its specific piperidine backbone and the (2R,3S) configuration, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

dimethyl (2R,3S)-piperidine-2,3-dicarboxylate

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

PSWDQUVZEXSBST-NKWVEPMBSA-N

Isomeric SMILES

COC(=O)[C@H]1CCCN[C@H]1C(=O)OC

Canonical SMILES

COC(=O)C1CCCNC1C(=O)OC

Origin of Product

United States

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